molecular formula C10H6N2O4S B1581824 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt CAS No. 887-76-3

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

Cat. No.: B1581824
CAS No.: 887-76-3
M. Wt: 250.23 g/mol
InChI Key: QHIBNGIZPPHJAT-UHFFFAOYSA-N
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Description

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt, is a valuable diazonium salt in organic and environmental chemistry research. Its structure, featuring a diazonium group on a naphthalene ring system alongside hydroxy and sulfo functional groups, allows it to exist as a zwitterion (inner salt), which influences its solubility and reactivity . This compound is primarily significant in azo coupling reactions, a fundamental process for the synthesis of azo dyes and other complex aromatic compounds . Beyond its role in synthetic chemistry, it serves as a useful model compound in environmental science. Researchers have utilized it in studies focused on analyzing structure-activity relationships to predict the biodegradability of N-heterocycles in wastewater and polluted soil . Furthermore, its degradation and adsorption have been investigated using sewage sludge-derived porous carbon, highlighting its relevance in developing water treatment technologies . In biochemical research, this chemical has been employed as a reactant in the creation of hydrazinonaphthalene and azonaphthalene-based thrombopoietin mimics, acting as a nonpeptidyl promoter of megakaryocytopoiesis, which is the process of platelet production .

Properties

IUPAC Name

4-diazonio-3-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBNGIZPPHJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061266
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

887-76-3
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 4,4'-azo-3-hydroxynaphthalene-1-sulphonate
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Preparation Methods

Diazotization of 2-Hydroxy-4-sulfonaphthylamine

The fundamental synthetic route to 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is the diazotization reaction of 2-hydroxy-4-sulfonaphthylamine. This process involves converting the primary aromatic amine group into a diazonium salt under controlled acidic conditions.

Key steps in the diazotization process:

  • Generation of Nitrous Acid: Nitrous acid (HNO2) is generated in situ by reacting sodium nitrite (NaNO2) with hydrochloric acid (HCl).
  • Nitrosation: The primary aromatic amine (2-hydroxy-4-sulfonaphthylamine) is treated with nitrous acid at low temperatures (0–5°C), forming an N-nitroso intermediate.
  • Tautomerization and Protonation: The N-nitroso compound tautomerizes to a diazo hydroxide, which is then protonated.
  • Water Elimination: Loss of water from the protonated intermediate yields the resonance-stabilized diazonium salt, i.e., this compound.

This mechanism is consistent with general diazonium salt formation pathways described in aromatic amine chemistry and azo dye synthesis literature.

Reaction Conditions and Optimization

The diazotization reaction requires precise control of several parameters to maximize yield and purity:

Parameter Typical Conditions Notes
Temperature 0–5°C Low temperature prevents decomposition
pH Strongly acidic (pH ~1-2) Maintains diazonium salt stability
Reagent ratios Stoichiometric or slight excess of NaNO2 Ensures complete nitrosation
Reaction time 15–30 minutes Sufficient for complete diazotization
Solvent Aqueous acidic medium Enhances solubility and reaction rate

Industrial scale synthesis uses similar conditions but with optimized parameters for scale-up, including continuous stirring and temperature control to maintain consistent product quality.

Industrial Preparation

In industrial production, the synthesis is scaled up with additional considerations:

  • Reactor Design: Use of jacketed reactors for precise temperature control.
  • Purification: Crude diazonium salt solutions are often purified by crystallization or filtration to remove impurities.
  • Safety Measures: Due to the instability of diazonium salts, especially in solid form, processes are designed to minimize isolation and handle the compound in solution form.

Summary Table of Preparation Method

Step No. Process Stage Description Critical Parameters
1 Nitrous Acid Generation NaNO2 + HCl → HNO2 (in situ) Acid concentration, temperature
2 Nitrosation 2-Hydroxy-4-sulfonaphthylamine + HNO2 → N-nitroso intermediate Temperature 0–5°C, pH 1–2
3 Tautomerization & Protonation N-nitroso compound → diazo hydroxide → protonated intermediate Acidic medium, reaction time
4 Diazotization Completion Elimination of water to form diazonium salt Temperature control, stirring
5 Isolation/Purification Crystallization or filtration (optional) Avoid drying solid to prevent decomposition

Research Findings and Notes

  • The presence of hydroxyl and sulfonic acid groups in the molecule enhances solubility in aqueous media, facilitating the diazotization reaction and subsequent handling.
  • The diazonium group is highly reactive, making the compound an excellent intermediate for coupling reactions in azo dye synthesis.
  • Stability concerns: Many diazonium salts, including this compound, are unstable as solids and can be explosive under friction or heat. Therefore, it is typically handled as an aqueous slurry or solution.
  • Safety protocols emphasize avoidance of strong bases and oxidizing agents during preparation and storage to prevent hazardous decomposition.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can undergo azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and aminonaphthalenes.

    Coupling Reactions: Azo dyes with various colors depending on the coupling partner.

    Reduction Reactions: 2-hydroxy-4-sulfonaphthylamine.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as an intermediate in synthesizing azo dyes and other organic compounds.
  • Biology: It is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
  • Medicine: It is investigated for potential use in drug development and as a diagnostic reagent.
  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt typically involves the diazotization of 2-hydroxy-4-sulfonaphthylamine.

Diazotization: The primary amine group of 2-hydroxy-4-sulfonaphthylamine is converted to a diazonium group using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).

Formation of Inner Salt: The diazonium salt formed is then stabilized to form the inner salt structure.

Industrial production methods follow similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity, with careful control of temperature, pH, and reagent concentrations to ensure efficient formation of the desired product.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
  • Coupling Reactions: It can undergo azo coupling reactions with phenols and aromatic amines to form azo dyes.
  • Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Safety and Toxicity

This compound is labeled with hazard statements H228, indicating it is a flammable solid, and H314, indicating that it causes severe skin burns and eye damage . It can also irritate the throat and lungs of some individuals if inhaled, and skin contact may cause chemical burns .

Mechanism of Action

The mechanism of action of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, including substitution, coupling, and reduction reactions. These reactions are facilitated by the presence of the sulfonic acid and hydroxyl groups, which enhance the compound’s solubility and reactivity in aqueous solutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences :

The compound’s reactivity, stability, and applications are influenced by substituent positions and additional functional groups. Below is a comparative analysis with analogous diazonium salts:

Compound Name CAS Number Substituents Key Properties Applications
This compound 887-76-3 1-diazonium, 2-OH, 4-SO₃⁻ Water-soluble, thermally unstable, corrosive Azo dyes (e.g., Acid Red 12, Direct Brown 21)
6-Nitro-1-diazo-2-naphthol-4-sulfonic acid 50412-00-5 1-diazonium, 2-OH, 4-SO₃⁻, 6-NO₂ Enhanced electrophilicity due to nitro group; higher reactivity in coupling Specialty dyes requiring nitro-substituted intermediates
1-Naphthalenediazonium, 4-sulfo-, hydroxide, inner salt 83702-86-7 1-diazonium, 4-SO₃⁻ Lacks hydroxyl group; reduced solubility in polar solvents Synthesis of Acid Yellow 100, Food Red 3
2-Hydroxy-4-sulfo-1-naphthalenediazonium hydroxide, inner salt 9044-91-1 1-diazonium, 2-OH, 4-SO₃⁻ Structurally identical to 887-76-3 but with alternate naming conventions Overlaps with 887-76-3 in dye applications
1-Naphthalenediazonium, 8-hydroxy-3,6-disulfo-, inner salt 85252-05-7 1-diazonium, 8-OH, 3-SO₃⁻, 6-SO₃⁻ Higher solubility due to dual sulfonate groups; complex coupling behavior High-affinity dyes for silk and wool
Critical Analysis of Differences :

Substituent Position Effects :

  • The 2-hydroxy group in 887-76-3 facilitates hydrogen bonding, improving affinity for cellulose fibers in textiles . In contrast, the 8-hydroxy-3,6-disulfo- derivative (85252-05-7) exhibits enhanced solubility but requires stringent pH control during synthesis .
  • Nitro Groups : The 6-nitro derivative (50412-00-5) shows heightened reactivity in electrophilic substitution due to electron-withdrawing effects, enabling darker dye shades (e.g., navy blues) .

Stability and Handling :

  • Compounds with multiple sulfonate groups (e.g., 85252-05-7) are less prone to decomposition but may form insoluble metal salts in hard water .
  • The absence of a hydroxyl group in 83702-86-7 reduces its corrosivity compared to 887-76-3 but limits its use in pH-sensitive applications .

Synthetic Utility :

  • 887-76-3 is preferred for high-yield coupling reactions under mild conditions (pH 4–6, 5–10°C) .
  • Derivatives like 50412-00-5 require nitration steps, increasing production costs and safety risks .
Research Findings :
  • Thermal Stability : 887-76-3 decomposes above 50°C, necessitating cold storage . Its 6-nitro analog (50412-00-5) is even less stable, decomposing explosively at 30°C .
  • Environmental Impact : Sulfonated diazonium salts (e.g., 887-76-3) are persistent in aquatic systems, with biodegradation half-lives exceeding 60 days .
  • Regulatory Status : 887-76-3 is classified as a hazardous substance (organic flammable solid, corrosive) under OSHA guidelines , while its 8-hydroxy-3,6-disulfo- analog (85252-05-7) is listed as environmentally harmful .

Biological Activity

Introduction

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt, is a diazonium compound with significant biological activity due to its unique structural features. This compound is characterized by the presence of a diazo group, a hydroxyl group, and a sulfonic acid group, which contribute to its chemical reactivity and potential applications in various fields, including biochemistry and medicine.

  • Molecular Formula : C10H6N2O4S
  • Molecular Weight : 250.23 g/mol
  • CAS Number : 887-76-3

The compound is synthesized through the reaction of naphthalene-2-sulfonic acid with sodium nitrite in acidic conditions, ensuring the stability of the diazonium salt during preparation .

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates that can interact with various biomolecules. The mechanism involves:

  • Formation of Diazonium Ions : These ions can react with nucleophiles such as proteins and nucleic acids, leading to modifications that can alter their function.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to cellular damage and apoptosis through the generation of free radicals .

Biological Applications

This compound has been investigated for several biological applications:

1. Biochemical Assays

  • Used as a probe for studying enzyme activities and protein interactions.
  • Facilitates the identification of reactive sites on biomolecules.

2. Therapeutic Potential

  • Research suggests potential applications in developing therapeutic agents due to its ability to modify biological macromolecules.

3. Environmental Toxicology

  • Evaluated for its toxicological effects in various studies, including its impact on respiratory health when inhaled .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could act as a substrate for certain P450 isoforms, leading to the formation of reactive metabolites that could potentially affect drug metabolism.

Case Study 2: Toxicity Assessment

Research conducted on the inhalation toxicity of this compound revealed that while acute toxicity was low, chronic exposure could lead to respiratory issues and other systemic effects. The study emphasized the need for careful handling due to potential long-term health risks associated with repeated exposure .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compound Diazo group, hydroxyl groupEnzyme substrate; potential therapeutic applications
Benzenediazonium chloride Simpler diazonium saltUsed in similar reactions but less complex
1-Diazonio-2-naphthol-4-sulfonate Naphthalene-based diazonium saltAzo dye synthesis; different reactivity patterns

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt, and how can purity be ensured?

  • Methodology : The compound is synthesized via diazotization of 2-naphthol-4-sulfonic acid using nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) under acidic conditions (0–5°C). Key steps include:

  • Precise temperature control to avoid premature decomposition.
  • Neutralization with sodium hydroxide to isolate the inner salt.
  • Purification via recrystallization in aqueous ethanol.
    • Purity Validation : Use UV-Vis spectroscopy to confirm the characteristic λₐᵦₛ of diazonium salts (~480 nm) and elemental analysis (C, H, N, S) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • IR Spectroscopy : Detect hydroxyl (-OH, ~3400 cm⁻¹), sulfonic acid (-SO₃H, ~1200–1050 cm⁻¹), and diazonium (-N₂⁺, ~2200–2300 cm⁻¹) groups.
  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7–9 ppm) and sulfonate carbon signals (δ ~120–130 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 252.25) and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal structure and confirm inner salt configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Key Precautions :

  • Storage : Keep in flame-resistant cabinets (UN 2925; flammable solid) at ≤25°C, away from moisture.
  • PPE : Use acid-resistant gloves, goggles, and lab coats due to corrosivity (Risk Phrase R34).
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal to stabilize diazonium groups .

Advanced Research Questions

Q. How does the stability of this diazonium salt vary under different pH and temperature conditions?

  • Stability Analysis :

  • Thermal Stability : Decomposes exothermically at 160°C (lit.), releasing nitrogen gas. Use differential scanning calorimetry (DSC) to monitor decomposition kinetics.
  • pH Sensitivity : Stable in acidic media (pH 2–4); hydrolyzes in alkaline conditions (pH >7). Monitor via UV-Vis absorbance changes at 480 nm.
  • Recommendations : Store under inert gas (argon) and avoid prolonged light exposure to suppress radical side reactions .

Q. How can this compound be applied in analytical chemistry or materials science research?

  • Applications :

  • Azo Dye Synthesis : Couple with aromatic amines (e.g., aniline derivatives) to synthesize sulfonated azo dyes for photodynamic therapy studies.
  • Spectrophotometric Titrations : Utilize its strong absorbance in UV-Vis for metal ion detection (e.g., Fe³⁺, Cu²⁺) via chelation.
  • Surface Functionalization : Graft onto nanomaterials (e.g., graphene oxide) via diazonium coupling for sensor development .

Q. How can researchers resolve discrepancies in reported solubility data (e.g., 15.8 g/L at 20°C vs. conflicting literature)?

  • Troubleshooting :

  • Experimental Variables : Verify temperature, ionic strength (e.g., Na⁺ counterion concentration), and pH.
  • Analytical Method : Use gravimetric analysis (filtering undissolved residue) instead of turbidimetry for accuracy.
  • Cross-Validation : Compare with structurally similar diazonium salts (e.g., 6-nitro derivatives; CAS 50412-00-5) to assess substituent effects .

Q. What strategies improve regioselectivity in reactions involving this diazonium salt?

  • Optimization Approaches :

  • Electrophilic Coupling : Use electron-rich coupling partners (e.g., resorcinol) to direct azo bond formation to para positions.
  • Catalytic Additives : Introduce Cu(I) salts to enhance coupling efficiency with arylboronic acids.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize diazonium intermediates and reduce side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
Reactant of Route 2
1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

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